molecular formula C18H13BrN2O5S B5083473 5-(3-bromo-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione

5-(3-bromo-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5083473
M. Wt: 449.3 g/mol
InChI Key: NIWJHIOFMVSQSW-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromo-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione, also known as BMBNTD, is a thiazolidinedione derivative that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-(3-bromo-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It has also been found to inhibit the activity of various enzymes involved in tumor growth and proliferation.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and improve insulin sensitivity in animal models of diabetes. It has also been found to exhibit antiviral activity against various viruses, including HIV and hepatitis C.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-bromo-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is its broad range of biological activities, which makes it a promising candidate for further investigation in various fields of research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on 5-(3-bromo-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is the development of more efficient synthesis methods for the compound, which could help to improve its availability for research purposes. Another area of interest is the investigation of the compound's potential use in the treatment of various diseases, including cancer, diabetes, and viral infections. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential side effects or toxicities.

Synthesis Methods

The synthesis of 5-(3-bromo-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-4-methoxybenzaldehyde and 3-nitrobenzylamine with thiosemicarbazide in the presence of acetic acid. The resulting compound is then subjected to cyclization to form the thiazolidinedione ring. The reaction conditions and yield of the synthesis process have been optimized through various studies.

Scientific Research Applications

5-(3-bromo-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. It has also been investigated for its potential use in the treatment of diabetes and other metabolic disorders.

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O5S/c1-26-15-6-5-11(8-14(15)19)9-16-17(22)20(18(23)27-16)10-12-3-2-4-13(7-12)21(24)25/h2-9H,10H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWJHIOFMVSQSW-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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